N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling of Quinoline and Pyrazole Moieties: The final step involves coupling the quinoline and pyrazole moieties through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
Scientific Research Applications
N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases by binding to their active sites.
Receptor Binding: It binds to receptors on cell surfaces, modulating signaling pathways involved in cell growth and apoptosis.
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness
N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its dual quinoline-pyrazole structure, which imparts a combination of biological activities not commonly found in other compounds. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-11(2)20-21-16(10)17(22)18-9-12-8-15(23-3)19-14-7-5-4-6-13(12)14/h4-8H,9H2,1-3H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHACTUVUQANFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NCC2=CC(=NC3=CC=CC=C32)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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